Cas no 2393772-72-8 (N-{1-4-(dimethylamino)-2-methylphenylpropan-2-yl}prop-2-enamide)
N-{1-4-(dimethylamino)-2-methylphenylpropan-2-yl}prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26575317
- N-{1-[4-(dimethylamino)-2-methylphenyl]propan-2-yl}prop-2-enamide
- 2393772-72-8
- Z3024765216
- N-[2-[4-(Dimethylamino)-2-methylphenyl]-1-methylethyl]-2-propenamide
- N-{1-4-(dimethylamino)-2-methylphenylpropan-2-yl}prop-2-enamide
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- Inchi: 1S/C15H22N2O/c1-6-15(18)16-12(3)10-13-7-8-14(17(4)5)9-11(13)2/h6-9,12H,1,10H2,2-5H3,(H,16,18)
- InChI Key: KQTPTPDORSRTBF-UHFFFAOYSA-N
- SMILES: C(NC(C)CC1=CC=C(N(C)C)C=C1C)(=O)C=C
Computed Properties
- Exact Mass: 246.173213330g/mol
- Monoisotopic Mass: 246.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.009±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 443.0±37.0 °C(Predicted)
- pka: 14.47±0.46(Predicted)
N-{1-4-(dimethylamino)-2-methylphenylpropan-2-yl}prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26575317-1.0g |
N-{1-[4-(dimethylamino)-2-methylphenyl]propan-2-yl}prop-2-enamide |
2393772-72-8 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| Enamine | EN300-26575317-1g |
N-{1-[4-(dimethylamino)-2-methylphenyl]propan-2-yl}prop-2-enamide |
2393772-72-8 | 90% | 1g |
$0.0 | 2023-09-14 |
N-{1-4-(dimethylamino)-2-methylphenylpropan-2-yl}prop-2-enamide Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on N-{1-4-(dimethylamino)-2-methylphenylpropan-2-yl}prop-2-enamide
N-{1-4-(Dimethylamino)-2-methylphenylpropan-2-yl}prop-2-enamide (CAS No. 2393772-72-8): A Comprehensive Overview
N-{1-4-(dimethylamino)-2-methylphenylpropan-2-yl}prop-2-enamide (CAS No. 2393772-72-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule features a unique structural framework, combining a dimethylamino group with a propenamide moiety, making it a subject of interest for drug discovery and material science applications. Its CAS number 2393772-72-8 serves as a critical identifier for researchers and industry professionals seeking precise chemical data.
The compound's structure is characterized by a 2-methylphenyl core linked to a propan-2-yl group, further functionalized with a prop-2-enamide side chain. This arrangement imparts distinct physicochemical properties, such as moderate polarity and potential hydrogen-bonding capabilities, which are valuable in medicinal chemistry. Researchers often explore derivatives of N-{1-4-(dimethylamino)-2-methylphenylpropan-2-yl}prop-2-enamide for their bioactivity, particularly in targeting neurological and inflammatory pathways.
In recent years, the demand for CAS 2393772-72-8 has risen due to its relevance in small-molecule drug development. Pharmaceutical companies are increasingly investigating its potential as a kinase inhibitor or receptor modulator, aligning with trends in personalized medicine. The compound's dimethylamino group enhances its solubility, a key factor in optimizing drug bioavailability—a hot topic in modern pharmacology.
From a synthetic perspective, N-{1-4-(dimethylamino)-2-methylphenylpropan-2-yl}prop-2-enamide is typically prepared via multi-step organic reactions, including amide coupling and aryl amination. These methods are frequently discussed in academic forums and patent literature, reflecting the compound's industrial significance. Analytical techniques like HPLC and NMR spectroscopy are essential for verifying its purity, a critical concern for researchers addressing reproducibility challenges in chemical synthesis.
The compound's stability under various conditions is another area of interest. Studies suggest that CAS 2393772-72-8 remains stable at room temperature but may require protection from prolonged light exposure—a detail crucial for storage protocols. Such data is highly sought after in online searches by laboratory technicians and quality control specialists.
Beyond pharmaceuticals, N-{1-4-(dimethylamino)-2-methylphenylpropan-2-yl}prop-2-enamide has potential applications in advanced material science. Its conjugated system could contribute to the development of organic semiconductors or photoactive materials, tapping into the growing market for sustainable electronics. This aligns with global trends toward green chemistry and energy-efficient technologies—frequent search terms in scientific databases.
For procurement specialists, understanding the commercial availability of CAS 2393772-72-8 is vital. The compound is typically supplied by specialty chemical manufacturers with certifications like ISO or GMP compliance, ensuring adherence to international quality standards. Pricing trends often correlate with raw material costs for dimethylamino precursors and acrylic derivatives, key terms in supplier negotiations.
In regulatory contexts, N-{1-4-(dimethylamino)-2-methylphenylpropan-2-yl}prop-2-enamide currently falls under general chemical safety guidelines rather than restricted categories. However, researchers must consult regional chemical inventories (e.g., TSCA, REACH) for compliance—a frequent query in regulatory compliance forums. Material Safety Data Sheets (MSDS) provide essential handling information, particularly regarding personal protective equipment (PPE) requirements.
The future outlook for CAS 2393772-72-8 appears promising, with patent filings indicating ongoing investigations into its therapeutic potential. As computational chemistry and AI-assisted drug design gain traction (popular search topics), this compound's modular structure makes it a candidate for virtual screening libraries. Its drug-like properties (Lipinski rule compliance) further enhance its appeal for preclinical studies.
For analytical chemists, method development for N-{1-4-(dimethylamino)-2-methylphenylpropan-2-yl}prop-2-enamide quantification remains an active research area. Techniques like LC-MS are frequently optimized to achieve low detection limits—information highly valued in method transfer protocols. This addresses a common industry need for reliable quantification approaches.
Environmental fate studies of CAS 2393772-72-8 are emerging, particularly regarding biodegradation pathways. With increasing emphasis on environmental impact assessments (a trending regulatory requirement), data on its ecological persistence informs waste management strategies—a concern for sustainable manufacturing initiatives.
In summary, N-{1-4-(dimethylamino)-2-methylphenylpropan-2-yl}prop-2-enamide represents a versatile chemical entity with multidisciplinary applications. Its CAS number 2393772-72-8 serves as a gateway to extensive research data, while its structural features continue to inspire innovation across pharmaceuticals and materials science. As scientific databases expand, this compound's profile will undoubtedly evolve, reflecting the dynamic nature of chemical research and development.
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